molecular formula C28H27NO6 B13007667 Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Fmoc-D-aspartic acid b-2-phenylisopropyl ester

Cat. No.: B13007667
M. Wt: 473.5 g/mol
InChI Key: BIGAYZURJLNCBZ-XMMPIXPASA-N
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Description

Table 1: Key Molecular Parameters

Property Value Source
Molecular formula C₂₈H₂₇NO₆
Molecular weight 473.5 g/mol
CAS registry number 214852-39-8
Stereochemical designation (R)-configuration at α-carbon
Protecting groups Fmoc (α-amine), 2-phenylisopropyl (β-carboxyl)

The stereochemical integrity of the D-aspartic acid residue is maintained through the use of Fmoc-protected D-amino acid derivatives during synthesis. X-ray crystallographic studies of analogous Fmoc-protected amino acids reveal that the fluorenyl group adopts a planar conformation orthogonal to the peptide backbone, while the 2-phenylisopropyl ester induces torsional strain in the aspartic acid side chain.

Properties

Molecular Formula

C28H27NO6

Molecular Weight

473.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-propan-2-ylphenoxy)butanoic acid

InChI

InChI=1S/C28H27NO6/c1-17(2)18-9-7-8-14-25(18)35-26(30)15-24(27(31)32)29-28(33)34-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,17,23-24H,15-16H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1

InChI Key

BIGAYZURJLNCBZ-XMMPIXPASA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C1=CC=CC=C1OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-aspartic acid b-2-phenylisopropyl ester typically involves the following steps:

    Protection of the Aspartic Acid: The carboxyl group of aspartic acid is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.

    Esterification: The β-carboxyl group of the aspartic acid is esterified with 2-phenylisopropanol under acidic conditions to form the ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale esterification and protection reactions are carried out in industrial reactors.

    Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to ensure the product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

    Piperidine: Used for Fmoc deprotection.

    Trifluoroacetic Acid (TFA): Used for selective removal of the 2-phenylisopropyl ester group.

    Dicyclohexylcarbodiimide (DCC): Used in coupling reactions to activate the carboxyl group for peptide bond formation.

Major Products:

    Deprotected Aspartic Acid Derivatives: Formed after removal of the Fmoc group.

    Hydrolyzed Products: Free carboxylic acids formed after ester hydrolysis.

    Peptide Chains: Formed through coupling reactions with other amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group
Fmoc-D-aspartic acid b-2-phenylisopropyl ester is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group provides stability under basic conditions, allowing selective reactions without interfering with other functional groups. This stability is crucial for the efficient assembly of complex peptides.

Case Study
In a study by Zaramella et al., the use of Fmoc-protected amino acids demonstrated improved efficiency in peptide assembly, showing only mild truncation by acetylation at the 5’-aminooligonucleotide site even after repetitive capping with acetic anhydride . The research highlighted that the removal of the Fmoc group with piperidine effectively eliminated reactive acetyl groups, enhancing peptide synthesis efficiency.

Drug Development

Modification of Amino Acids
In pharmaceutical research, this compound is employed to create modified amino acids that can enhance the efficacy of drug candidates. This modification can lead to improved therapeutic profiles and reduced side effects in drug formulations.

Example Applications
The compound has been used in developing drugs targeting neurological disorders by modifying peptide chains to improve their efficacy . Its derivatives are explored for creating more effective drug delivery systems, allowing for tailored targeting and release profiles of therapeutic agents.

Bioconjugation

Facilitating Biomolecule Attachment
The compound plays a critical role in bioconjugation processes, where it assists in attaching biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostic tools.

Research Insights
Research has shown that using this compound in bioconjugation enhances the stability and functionality of therapeutic agents . The ability to form various derivatives allows researchers to customize these conjugates for specific applications in medicine and diagnostics.

Protein Engineering

Enhancing Protein Stability and Functionality
Researchers utilize this compound to modify proteins, which enhances their stability and functionality. This modification is crucial for developing enzymes and antibodies with improved characteristics for industrial and medical use.

Case Study Example
In a study on cyclic peptides, the incorporation of this compound was essential for assembling peptide sequences that exhibited desired biological activities . The research underscored the importance of this compound in producing high-quality protein constructs.

Research in Neuroscience

Understanding Neurotransmitter Pathways
The derivatives of this compound are explored in studies related to neurotransmitter pathways, aiding in understanding neurological disorders and developing potential treatments.

Applications in Neurological Research
Studies have indicated that compounds derived from this compound can interact with neurotransmitter receptors, providing insights into brain function and potential therapeutic targets for mental health conditions .

Summary Table of Applications

Application Area Description Key Benefits
Peptide SynthesisUsed as a protecting group in solid-phase peptide synthesisEnhances efficiency and selectivity
Drug DevelopmentModifies amino acids for improved drug efficacyLeads to better therapeutic profiles
BioconjugationFacilitates attachment of biomolecules to surfaces or other moleculesEnhances stability and functionality
Protein EngineeringModifies proteins to improve stability and functionalityCrucial for developing high-quality enzymes and antibodies
Neuroscience ResearchExplores interactions with neurotransmitter pathwaysAids in understanding neurological disorders

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-D-aspartic acid b-2-phenylisopropyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The 2-phenylisopropyl ester group protects the β-carboxyl group, allowing for selective deprotection and coupling reactions.

Molecular Targets and Pathways:

    Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups during synthesis.

    Selective Deprotection: The orthogonal protection strategy allows for selective deprotection, enabling the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Fmoc-D-Aspartic Acid β-tert-Butyl Ester (CAS: 112883-39-3)

  • Molecular Formula: C₂₃H₂₅NO₆
  • Molecular Weight : 411.45 g/mol .
  • Key Differences :
    • The tert-butyl group is bulkier than the 2-phenylisopropyl group, offering enhanced steric protection against aspartimide formation during peptide synthesis.
    • Deprotection requires strong acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the 2-phenylisopropyl ester may require milder acids depending on the sequence context.
    • Solubility in organic solvents (e.g., DCM, DMF) is comparable, but the tert-butyl derivative exhibits higher hydrophobicity .

Fmoc-L-Aspartic Acid β-Benzyl Ester (Fmoc-Asp(OBzl)-OH, CAS: 86060-84-6)

  • Molecular Formula: C₂₆H₂₃NO₆
  • Molecular Weight : 445.46 g/mol .
  • Key Differences: The benzyl group necessitates harsh deprotection methods (e.g., hydrogenolysis or HBr/acetic acid), limiting compatibility with acid-sensitive residues. The 2-phenylisopropyl ester provides orthogonal stability under acidic and hydrogenolytic conditions, making it preferable in multi-step syntheses .

Fmoc-D-Aspartic Acid β-Allyl Ester (Fmoc-D-Asp(OAll)-OH, CAS: 146982-24-3)

  • Molecular Formula: C₂₂H₂₁NO₆
  • Molecular Weight : 395.41 g/mol .
  • Key Differences :
    • Allyl esters are removed under mild, neutral conditions using palladium catalysts, ideal for acid-sensitive peptides.
    • The 2-phenylisopropyl ester lacks this orthogonality but offers superior stability during prolonged SPPS cycles .

Fmoc-Asp(OMe)-OH (β-Methyl Ester, CAS: 145038-53-5)

  • Molecular Formula: C₂₀H₁₉NO₆
  • Molecular Weight : 369.37 g/mol .
  • Key Differences :
    • The methyl group provides minimal steric hindrance, increasing the risk of aspartimide formation.
    • Deprotection requires basic conditions (e.g., NaOH), limiting compatibility with base-sensitive residues. In contrast, the 2-phenylisopropyl ester balances steric protection and moderate deprotection requirements .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protecting Group Deprotection Method Key Applications
Fmoc-D-Asp(β-2-PhiPr)-OH 214852-39-8 C₂₈H₂₇NO₆ 473.53 2-Phenylisopropyl Mild acids (e.g., TFA) Enzyme kinetics, SPPS
Fmoc-D-Asp(β-tert-Bu)-OH 112883-39-3 C₂₃H₂₅NO₆ 411.45 tert-Butyl Strong acids (e.g., TFA) SPPS, stable intermediates
Fmoc-Asp(β-Bzl)-OH 86060-84-6 C₂₆H₂₃NO₆ 445.46 Benzyl HBr/AcOH or hydrogenolysis Classical peptide synthesis
Fmoc-D-Asp(β-All)-OH 146982-24-3 C₂₂H₂₁NO₆ 395.41 Allyl Pd⁰ catalysts Acid-sensitive sequences
Fmoc-Asp(β-Me)-OH 145038-53-5 C₂₀H₁₉NO₆ 369.37 Methyl Base hydrolysis (e.g., NaOH) Model studies

Steric and Solubility Considerations

  • The 2-phenylisopropyl group in Fmoc-D-Asp(β-2-PhiPr)-OH provides intermediate steric hindrance compared to tert-butyl (more bulky) and methyl (less bulky) groups. This reduces aspartimide formation while maintaining coupling efficiency in SPPS .
  • Solubility in DMSO and DMF is comparable across derivatives, but the 2-phenylisopropyl ester exhibits moderate hydrophobicity, minimizing aggregation in long hydrophobic peptides .

Orthogonal Deprotection Strategies

  • Unlike benzyl or allyl esters, the 2-phenylisopropyl group is stable under hydrogenolytic and palladium-catalyzed conditions, enabling sequential deprotection in multi-functionalized peptides .

Industrial and Research Use

  • Fmoc-D-Asp(β-2-PhiPr)-OH is preferred in automated SPPS for its balance of stability and ease of deprotection. Suppliers like GLPBIO and Iris Biotech GmbH offer >98% purity, stored at -20°C to prevent degradation .

Biological Activity

Fmoc-D-aspartic acid b-2-phenylisopropyl ester is a derivative of aspartic acid that has gained attention in peptide synthesis and biological research. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS). The biological activity of this compound, particularly its role in various physiological processes, is an area of ongoing research.

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 303.33 g/mol
  • CAS Number : 200336-86-3

The structure includes a D-aspartic acid moiety, which is crucial for its biological function, and a b-2-phenylisopropyl ester that enhances its stability and solubility in organic solvents.

Biological Activity

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that derivatives of aspartic acid play significant roles in neurotransmission and cellular signaling.

  • Receptor Interaction : Aspartic acid derivatives have been shown to interact with glutamate receptors, specifically NMDA receptors, which are involved in synaptic plasticity and memory function.
  • Neurotransmitter Modulation : This compound may influence neurotransmitter release and uptake, impacting neuronal excitability and signaling pathways.
  • Peptide Synthesis Applications : The Fmoc group allows for selective deprotection during peptide synthesis, facilitating the incorporation of D-aspartic acid into peptides that can exhibit biological activity.

Study 1: Neurotransmission Modulation

A study investigated the effects of D-aspartic acid on neurotransmitter release in rat cortical neurons. The findings indicated that D-aspartate enhances the release of glutamate, suggesting a role in modulating excitatory neurotransmission .

Study 2: Peptide Synthesis Efficacy

Research focused on the synthesis of peptides containing this compound demonstrated its effectiveness in solid-phase peptide synthesis. The study highlighted the stability of the ester under various coupling conditions and its utility in producing high-purity peptides .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ReleaseEnhances glutamate release from neurons
Peptide Synthesis EfficiencyFacilitates high-purity peptide synthesis
Receptor InteractionModulates NMDA receptor activity

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